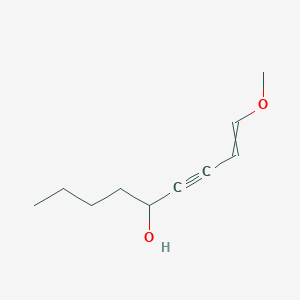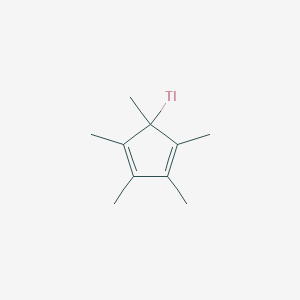
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a complex organometallic compound that features a thallium atom bonded to a pentamethylcyclopentadienyl ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with pentamethylcyclopentadienyl anions. One common method involves the use of thallium(I) chloride and sodium pentamethylcyclopentadienide in an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) species.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: Ligand exchange reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thallium(III) complexes, while reduction can regenerate the thallium(I) compound.
Applications De Recherche Scientifique
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organothallium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism by which (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane exerts its effects involves the interaction of the thallium atom with various molecular targets. The pentamethylcyclopentadienyl ligand stabilizes the thallium center, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and coordination with other molecules, which can lead to changes in the electronic and structural properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene
- (methylselanyl)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)methanone
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is unique due to the presence of the thallium atom, which imparts distinct electronic and structural properties compared to similar compounds containing other metals like selenium. This uniqueness makes it valuable for specific applications in catalysis, material science, and potentially in medical research.
Propriétés
Numéro CAS |
75296-97-8 |
|---|---|
Formule moléculaire |
C10H15Tl |
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C10H15.Tl/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3; |
Clé InChI |
VKJRREONMKLHFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C1C)C)(C)[Tl])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
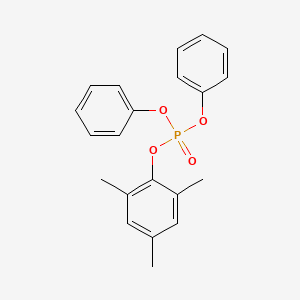

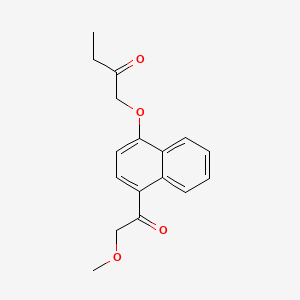
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
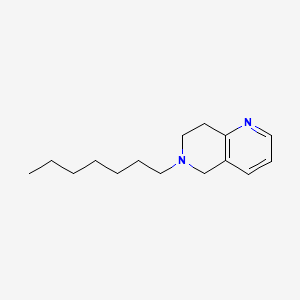

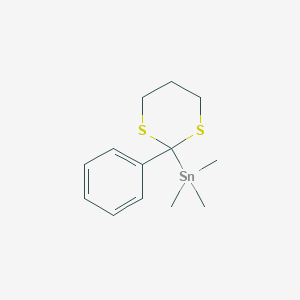
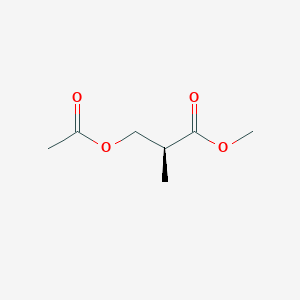
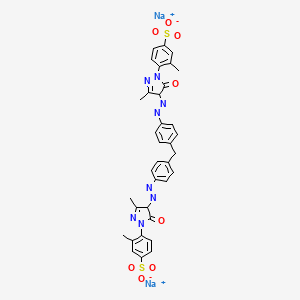

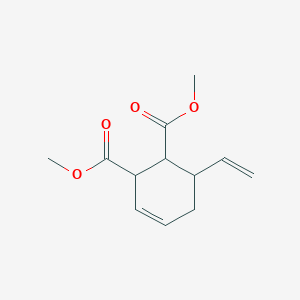
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
